molecular formula C17H19N5OS B6453883 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2549035-41-6

2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

Cat. No. B6453883
M. Wt: 341.4 g/mol
InChI Key: HEHFJZDVIAAKRH-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are often used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Diels–Alder reaction . For example, a reaction between a key intermediate and a triazine derivative can lead to the formation of a correspondent compound .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine moiety, which is a ring-like structure that is part of many important biological compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve reactions with various reagents at different temperatures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the InChI code for a similar compound, ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate, is 1S/C13H19N3O2S/c1-3-18-12(17)10-9-14-13(19-2)15-11(10)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 .

Safety And Hazards

The safety and hazards of similar compounds can also vary. For example, a similar compound has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on similar compounds often involve the design and synthesis of novel derivatives with potential biological activities . These compounds are then evaluated for their activities against various biological targets .

properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-24-17-20-10-14(9-18)16(21-17)22-8-2-3-13(11-22)12-23-15-4-6-19-7-5-15/h4-7,10,13H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFJZDVIAAKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

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